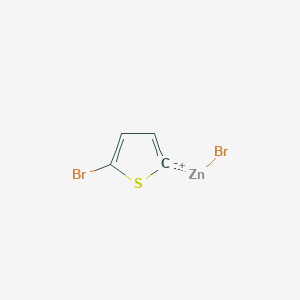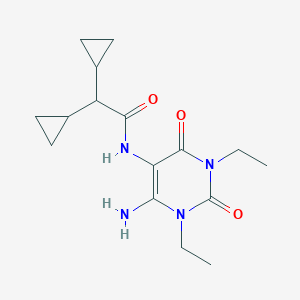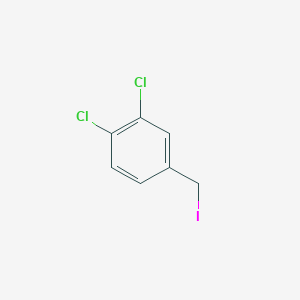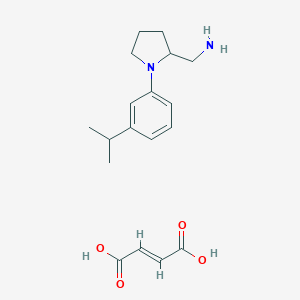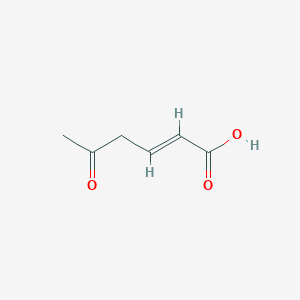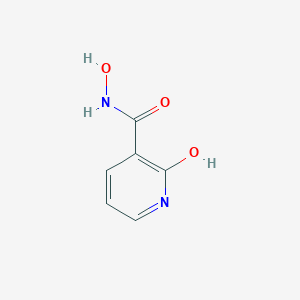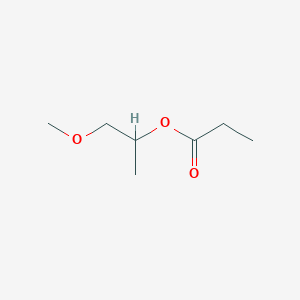
1-甲氧基-2-丙基丙酸酯
描述
Synthesis Analysis
The synthesis of 1-methoxy-2-propanol, a similar compound, has been achieved using ionic liquid catalysts in a micro-tubular circulating reactor . The reaction time was remarkably shortened to 20 minutes from 180 minutes, and the yield of 1-methoxy-2-propanol reached 92% .Molecular Structure Analysis
The molecular formula of 1-Methoxy-2-propyl propanoate is C7H14O3 . It has a molecular weight of 146.18 g/mol . The InChI representation of the molecule is InChI=1S/C7H14O3/c1-4-7(8)10-6(2)5-9-3/h6H,4-5H2,1-3H3 .Physical And Chemical Properties Analysis
1-Methoxy-2-propyl propanoate has a density of 0.9±0.1 g/cm3 . It has a boiling point of 177.6±13.0 °C at 760 mmHg . The compound has a polar surface area of 36 Å2 .科学研究应用
合成过程中的催化剂
由类水滑石化合物衍生的 ZnMgAl 催化剂的酸碱性质显着影响了环氧丙烷和甲醇合成 1-甲氧基-2-丙醇。研究表明,特定的催化剂 ZnMgAl-2 表现出高催化活性和选择性,这归因于高密度的酸性位点和中等碱性位点。这一见解强调了 1-甲氧基-2-丙醇在各种化学合成过程中的潜在应用(Cheng 等人,2008)。
燃料电池性能
1-甲氧基-2-丙醇在直接液体燃料电池中使用时表现出独特的性能。研究观察到,在某些条件下,1-甲氧基-2-丙醇在电池性能方面优于甲醇,特别是在特定温度和空气流速下。这表明其作为能源生成中替代燃料来源的潜力(Qi & Kaufman, 2002)。
声速测量
1-甲氧基-2-丙醇广泛用作柴油燃料的含氧添加剂,其声速在各种状态(饱和液/蒸气、液体、临界附近和超临界流体状态)下使用布里渊光散射法进行测量。准确测量此类材料中的声速对于它们在各种工业过程中的应用至关重要(Zhang 等人,2019)。
蒸气压测量
研究了 1-甲氧基-2-丙醇的蒸气压,以了解其在各种应用中的行为,包括作为油墨、油漆和涂料中的助溶剂。这项研究的结果为该化学品在各种产品配方中的工业用途提供了必要的数据(Bejarano 等人,2012)。
气体传感应用
使用 Ag 修饰的 SnO2 中孔材料对甲氧基丙醇进行的研究揭示了对甲氧基丙醇和其他 VOC 气体的极高灵敏度和选择性。这表明其在开发气体传感器中的潜在应用,这对于各种工业和消费产品背景下的安全和健康监测至关重要(Li 等人,2019)。
安全和危害
作用机制
Target of Action
1-Methoxy-2-propyl propanoate, also known as Propylene glycol methyl ether propionate , is primarily used as an organic solvent in various industrial and commercial applications . Its primary targets are the substances it is intended to dissolve or react with, such as inks, paints, and coatings .
Mode of Action
As an organic solvent, 1-Methoxy-2-propyl propanoate interacts with its targets by dissolving or dispersing the substances, facilitating various chemical reactions . The exact mode of action can vary depending on the specific application and the substances involved.
Biochemical Pathways
The specific biochemical pathways affected by 1-Methoxy-2-propyl propanoate can vary widely depending on its use. In general, as a solvent, it may facilitate or enable various chemical reactions by dissolving reactants and allowing them to interact more freely .
Pharmacokinetics
Like other organic solvents, it is likely to have good absorption and distribution properties, enabling it to effectively penetrate and distribute within the substances it is applied to .
Result of Action
The molecular and cellular effects of 1-Methoxy-2-propyl propanoate’s action are primarily related to its role as a solvent. It can dissolve or disperse substances, enabling chemical reactions and facilitating the application of products such as inks, paints, and coatings .
属性
IUPAC Name |
1-methoxypropan-2-yl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-7(8)10-6(2)5-9-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVZUKKPYKRVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50888996 | |
| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1-Methoxy-2-propyl propanoate | |
CAS RN |
148462-57-1 | |
| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148462-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148462571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanol, 1-methoxy-,2-propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

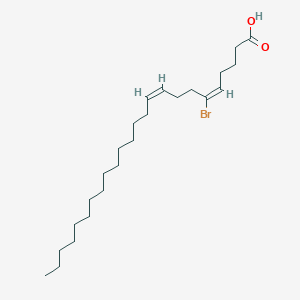
![2-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethylsulfanyl]-2,6-difluorophenoxy]acetic acid](/img/structure/B115861.png)
![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
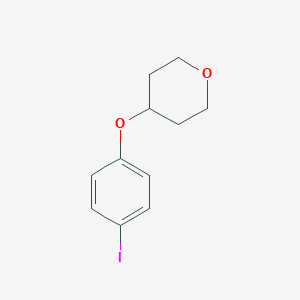
![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)
